Cas no 885272-41-3 (5-THIOPHEN-3-YL-1H-INDAZOLE)

5-THIOPHEN-3-YL-1H-INDAZOLE 化学的及び物理的性質
名前と識別子
-
- 5-THIOPHEN-3-YL-1H-INDAZOLE
- 5-(Thiophen-3-yl)-1H-indazole
- 5-(3-Thienyl)-1H-indazole (ACI)
- 885272-41-3
- DB-077442
- 5-Thiophen-3-yl-1H-indazole, AldrichCPR
- DTXSID00598290
- CS-0341791
- SCHEMBL2460992
- MFCD04114678
- AKOS024260678
- AB18787
-
- MDL: MFCD04114678
- インチ: 1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
- InChIKey: QXHLOLJGIKCFFR-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC(C3C=CSC=3)=CC=2)C=1
計算された属性
- 精确分子量: 200.04100
- 同位素质量: 200.04081944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.9Ų
- 互变异构体数量: 2
- Surface Charge: 0
- XLogP3: 2.9
じっけんとくせい
- PSA: 56.92000
- LogP: 3.29140
5-THIOPHEN-3-YL-1H-INDAZOLE Security Information
5-THIOPHEN-3-YL-1H-INDAZOLE 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-THIOPHEN-3-YL-1H-INDAZOLE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-50mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 50mg |
¥1731.3 | 2025-01-21 | |
Alichem | A169004321-1g |
5-(Thiophen-3-yl)-1H-indazole |
885272-41-3 | 97% | 1g |
$561.75 | 2023-08-31 | |
TRC | T430485-10mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 10mg |
$ 70.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D968580-500mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 95% | 500mg |
$825 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-250mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 250mg |
3561.78CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-50mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 50mg |
1526.48CNY | 2021-05-08 | |
abcr | AB536822-100 mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 100MG |
€500.00 | 2023-07-11 | ||
Chemenu | CM150027-1g |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 97% | 1g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | D968580-50mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 95% | 50mg |
$220 | 2024-07-28 | |
eNovation Chemicals LLC | D968580-500mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 95% | 500mg |
$825 | 2025-02-27 |
5-THIOPHEN-3-YL-1H-INDAZOLE 合成方法
Synthetic Circuit 1
5-THIOPHEN-3-YL-1H-INDAZOLE Raw materials
5-THIOPHEN-3-YL-1H-INDAZOLE Preparation Products
5-THIOPHEN-3-YL-1H-INDAZOLE 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
5-THIOPHEN-3-YL-1H-INDAZOLEに関する追加情報
Comprehensive Overview of 5-THIOPHEN-3-YL-1H-INDAZOLE (CAS No. 885272-41-3): Properties, Applications, and Research Insights
5-THIOPHEN-3-YL-1H-INDAZOLE (CAS No. 885272-41-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural features. The compound combines a thiophene moiety with an indazole core, creating a versatile scaffold for drug discovery and functional material design. Its molecular formula is C11H8N2S, with a molecular weight of 200.26 g/mol. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for small molecule inhibitors and heterocyclic building blocks has surged, driven by advancements in cancer immunotherapy and neurodegenerative disease research. 5-THIOPHEN-3-YL-1H-INDAZOLE fits perfectly into this landscape due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. Computational studies suggest its potential bioisosteric replacement capabilities for drug optimization projects, making it a valuable tool for medicinal chemists working on structure-activity relationship (SAR) studies.
The compound's physicochemical properties have been extensively characterized. It typically appears as a white to off-white crystalline powder with a melting point range of 210-215°C. Its lipophilicity (LogP ≈ 2.8) and moderate aqueous solubility make it suitable for various formulation approaches. Recent QSAR modeling efforts have highlighted its potential as a lead compound in several therapeutic areas, particularly where thiophene-containing molecules have shown efficacy. The indazole-thiophene hybrid structure offers opportunities for selective targeting of enzymes involved in inflammatory pathways.
From a synthetic chemistry perspective, 5-THIOPHEN-3-YL-1H-INDAZOLE can be prepared through palladium-catalyzed cross-coupling reactions or cyclization strategies starting from appropriate precursors. The compound's stability under physiological conditions has been confirmed through ADMET profiling, showing promising metabolic stability in liver microsome assays. These characteristics position it as an attractive candidate for further preclinical development in various therapeutic programs.
Current research trends emphasize the importance of fragment-based drug design, where 5-THIOPHEN-3-YL-1H-INDAZOLE serves as an excellent starting point due to its balanced molecular complexity and druggability. Its structural features allow for straightforward medicinal chemistry optimization, addressing common challenges in hit-to-lead transitions. Several patent applications have emerged featuring derivatives of this core structure, particularly in the context of protein-protein interaction inhibitors and allosteric modulators.
The compound's potential extends beyond pharmaceutical applications. Materials scientists have explored its use in organic electronics due to the electron-rich thiophene unit and planar indazole system. Preliminary studies suggest possible applications in organic light-emitting diodes (OLEDs) or as charge transport materials. This dual applicability in both life sciences and materials science makes 5-THIOPHEN-3-YL-1H-INDAZOLE a particularly interesting subject for interdisciplinary research collaborations.
Quality control of 5-THIOPHEN-3-YL-1H-INDAZOLE typically involves HPLC purity analysis (>98%), mass spectrometry confirmation, and 1H/13C NMR characterization. Storage recommendations include protection from light at -20°C under inert atmosphere to maintain long-term stability. These rigorous specifications ensure reproducibility in research applications, addressing growing concerns about compound integrity in screening libraries and high-throughput screening campaigns.
As the scientific community continues to explore privileged structures in drug discovery, 5-THIOPHEN-3-YL-1H-INDAZOLE represents an important addition to the medicinal chemist's toolbox. Its combination of heteroaromatic systems offers multiple vectors for structure-based design, while its synthetic accessibility supports scalable production. Future research directions may focus on developing bioconjugates or exploring its potential in proteolysis targeting chimera (PROTAC) applications, reflecting the evolving needs of modern drug discovery paradigms.
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